molecular formula C17H22N4O2S B7633229 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide

3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide

Cat. No. B7633229
M. Wt: 346.4 g/mol
InChI Key: KHUADTCBAHLPSJ-UHFFFAOYSA-N
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Description

3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. This compound is a potent inhibitor of mitochondrial complex I, and its use has been crucial in understanding the biochemical and physiological effects of mitochondrial dysfunction.

Mechanism of Action

3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits mitochondrial complex I, leading to decreased ATP production and increased oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide-induced neurotoxicity has been shown to cause a selective loss of dopaminergic neurons in the substantia nigra, resulting in a reduction in dopamine levels in the striatum. This leads to the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. Additionally, 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide-induced mitochondrial dysfunction has been implicated in the pathogenesis of other neurodegenerative diseases, including Alzheimer's disease and Huntington's disease.

Advantages and Limitations for Lab Experiments

The use of 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide in animal models has been crucial in understanding the mechanisms involved in Parkinson's disease and the development of potential therapeutic interventions. However, the use of 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide has its limitations, including its toxicity and the fact that it only models a subset of Parkinson's disease symptoms. Additionally, the translation of findings from animal models to humans can be challenging.

Future Directions

Future research directions involving 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide include the development of more effective and specific inhibitors of mitochondrial complex I, the use of 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide in combination with other neurotoxins to model the complex pathogenesis of Parkinson's disease, and the development of novel therapeutic interventions targeting mitochondrial dysfunction in neurodegenerative diseases.
In conclusion, 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide is a chemical compound that has been extensively used in scientific research to understand the mechanisms involved in Parkinson's disease and the effects of mitochondrial dysfunction in various other diseases. Its use has led to a better understanding of the biochemical and physiological effects of mitochondrial dysfunction and has the potential to lead to the development of novel therapeutic interventions.

Synthesis Methods

3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide is synthesized through a multi-step process involving the reaction of 4-methyl-2-aminothiazole with ethyl 4-bromobutyrate, followed by reaction with 4-pyridylboronic acid and morpholine-4-carboxylic acid. The final product is obtained through purification using column chromatography.

Scientific Research Applications

3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide has been extensively used in scientific research to induce Parkinson's disease-like symptoms in animal models. This has led to a better understanding of the mechanisms involved in Parkinson's disease and the development of potential therapeutic interventions. Additionally, 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide has been used to study the effects of mitochondrial dysfunction in various other diseases, including Alzheimer's disease and Huntington's disease.

properties

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-3-14(13-4-6-18-7-5-13)20-17(22)21-8-9-23-10-15(21)16-19-12(2)11-24-16/h4-7,11,14-15H,3,8-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUADTCBAHLPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)NC(=O)N2CCOCC2C3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide

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